3-[Ethyl(prop-2-enyl)sulfamoyl]-5-fluorobenzoic acid
Description
3-[Ethyl(prop-2-enyl)sulfamoyl]-5-fluorobenzoic acid is an organic compound that features a fluorinated benzoic acid core with an ethyl(prop-2-enyl)sulfamoyl substituent
Properties
IUPAC Name |
3-[ethyl(prop-2-enyl)sulfamoyl]-5-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO4S/c1-3-5-14(4-2)19(17,18)11-7-9(12(15)16)6-10(13)8-11/h3,6-8H,1,4-5H2,2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPODMMMNSZRAQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC=C)S(=O)(=O)C1=CC(=CC(=C1)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Ethyl(prop-2-enyl)sulfamoyl]-5-fluorobenzoic acid typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of the fluorinated benzoic acid derivative.
Alkylation: The ethyl(prop-2-enyl) group is introduced via an alkylation reaction, often using an alkyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
3-[Ethyl(prop-2-enyl)sulfamoyl]-5-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The fluorine atom on the benzoic acid ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
3-[Ethyl(prop-2-enyl)sulfamoyl]-5-fluorobenzoic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structural features make it suitable for the development of advanced materials with specific properties, such as fluorinated polymers.
Biological Studies: The compound can be used in studies investigating the biological activity of fluorinated sulfonamides and their derivatives.
Mechanism of Action
The mechanism of action of 3-[Ethyl(prop-2-enyl)sulfamoyl]-5-fluorobenzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine atom can enhance binding affinity and selectivity, while the sulfamoyl group can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 3-[Ethyl(prop-2-enyl)sulfamoyl]-4-fluorobenzoic acid
- 3-[Methyl(prop-2-enyl)sulfamoyl]-5-fluorobenzoic acid
- 3-[Ethyl(prop-2-enyl)sulfamoyl]-5-chlorobenzoic acid
Uniqueness
3-[Ethyl(prop-2-enyl)sulfamoyl]-5-fluorobenzoic acid is unique due to the specific positioning of the fluorine atom on the benzoic acid ring and the presence of the ethyl(prop-2-enyl)sulfamoyl group
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
